molecular formula C8H16 B1605396 trans-2,2-Dimethyl-3-hexene CAS No. 3123-93-1

trans-2,2-Dimethyl-3-hexene

Cat. No.: B1605396
CAS No.: 3123-93-1
M. Wt: 112.21 g/mol
InChI Key: JPLZSSHKQZJYTJ-UHFFFAOYSA-N
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Description

trans-2,2-Dimethyl-3-hexene is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is also known by other names such as 2,2-Dimethyl-3-hexene and 5,5-Dimethyl-3-hexene .

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-2,2-Dimethyl-3-hexene can be synthesized through various methods. One common approach involves the catalytic aromatization of branched aliphatic hydrocarbons . Another method includes the synthesis in the olefin series, which involves completing the survey of hexenes and including certain heptenes and octenes .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions, such as temperature and pressure, are optimized to favor the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

trans-2,2-Dimethyl-3-hexene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-2,2-Dimethyl-3-hexene has various applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2,2-Dimethyl-3-hexene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which influences its chemical reactivity and physical properties. The presence of two methyl groups at the second carbon position distinguishes it from other hexenes, affecting its steric and electronic characteristics .

Properties

IUPAC Name

(E)-2,2-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZSSHKQZJYTJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062853, DTXSID40896843
Record name 3-Hexene, 2,2-dimethyl-
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Record name (E)-2,2-Dimethyl 3-hexene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690-93-7, 3123-93-1
Record name 3-Hexene, 2,2-dimethyl-, (E)-
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Record name 3-Hexene, 2,2-dimethyl-
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Record name (E)-2,2-Dimethyl-3-hexene
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Record name 3-Hexene, 2,2-dimethyl-
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Record name 3-Hexene, 2,2-dimethyl-
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Record name (E)-2,2-Dimethyl 3-hexene
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Record name 2,2-dimethylhex-3-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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